ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate
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Overview
Description
Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dinitroaniline derivative, followed by the formation of the carbonimidoyl intermediate. The final step involves the esterification reaction to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can be compared with other nitroaniline derivatives and carbonimidoyl compounds.
- Similar compounds might include other esters with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-5-28-18(23)15(8-6-7-12(2)3)13(4)19-20-16-10-9-14(21(24)25)11-17(16)22(26)27/h8-11,20H,2,5H2,1,3-4H3/b15-8-,19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSEMDCISWGNP-JCVFKXLGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#CC(=C)C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C#CC(=C)C)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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